molecular formula C12H8N4O B7790193 7-phenyl-8H-pteridin-4-one

7-phenyl-8H-pteridin-4-one

Cat. No.: B7790193
M. Wt: 224.22 g/mol
InChI Key: CDPVXHVRRKILEV-UHFFFAOYSA-N
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Description

7-Phenyl-8H-pteridin-4-one is a heterocyclic compound featuring a pteridinone core substituted with a phenyl group at position 5. The phenyl substituent likely enhances aromatic interactions and modulates electronic properties, making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

7-phenyl-8H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O/c17-12-10-11(14-7-15-12)16-9(6-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPVXHVRRKILEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C(=NC=NC3=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CN=C3C(=NC=NC3=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 7-phenyl-8H-pteridin-4-one involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction typically involves C-H alkylation under the action of a manganese catalyst and magnesium metal . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet industrial demands.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring in 7-phenyl-8H-pteridin-4-one undergoes nucleophilic attacks at electrophilic positions (C2, C4, and C7), particularly under basic or catalytic conditions:

  • Reaction with amines/hydrazines :
    The carbonyl group at position 4 reacts with hydrazine derivatives to form hydrazones or thiosemicarbazides. For example, thioformic acid hydrazide reacts with the carbonyl group to yield thiosemicarbazide intermediates, which cyclize with ethyl chloroformate to form 1,3,4-triazole thione derivatives .

ReactantConditionsProductKey Spectral Data (IR/NMR)
Thioformic acid hydrazideDMF/EtOH, TMA catalyst1,3,4-Triazole thione derivative IR: C=S bands at 1338–1347 cm⁻¹
  • Halogenation :
    Chloroacetate introduces chlorine at position 8 under nucleophilic substitution (SN2) conditions, forming 8-chloro derivatives .

Cyclocondensation Reactions

The compound participates in cyclization reactions to form fused heterocycles:

  • With ninhydrin :
    Heating with ninhydrin in ethanol yields indeno[2',1':4,5]imidazo[2,1-b]pteridine derivatives via a five-ring fusion .

  • With CS₂ :
    Reaction with carbon disulfide in alcoholic KOH leads to open-chain thioamide derivatives, while dry pyridine promotes cyclization to tetracyclic fused systems .

ReactantConditionsProduct TypeKey Structural Feature
NinhydrinBoiling ethanolIndeno-imidazo-pteridine Five fused rings confirmed by ¹³C-NMR
CS₂Alcoholic KOH vs. pyridineOpen-chain vs. cyclic thioamide IR: CN band absence in cyclic form

Electrophilic Aromatic Substitution

The phenyl group at position 7 undergoes electrophilic substitution under Friedel-Crafts or Lewis acid-catalyzed conditions:

  • Nitration/Sulfonation :
    Limited direct data exists, but analogous pteridines (e.g., 7-(4-butylphenyl)-1H-pteridin-4-one) show reactivity at the para position of the aryl group due to electron-donating alkyl substituents.

Oxidation and Reduction

  • Reduction of the carbonyl group :
    The C4 carbonyl is reducible to a hydroxyl group using NaBH₄ or LiAlH₄, forming 4-hydroxy-pteridine derivatives.

  • Oxidation of the pteridine ring :
    Under strong oxidizing agents (e.g., KMnO₄), the pyrazine ring may cleave, though specific data for this compound is extrapolated from related compounds.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable functionalization of the phenyl group:

  • With aryl boronic acids :
    The 7-phenyl substituent can undergo cross-coupling to introduce diverse aryl/heteroaryl groups, enhancing lipophilicity or targeting biological receptors .

Biological Activity-Linked Reactivity

  • Enzyme inhibition :
    Derivatives of this compound act as kinase inhibitors (e.g., FLT3, CDK4/6) through hydrogen bonding with the carbonyl group and π-stacking via the phenyl ring .

  • Antiproliferative mechanisms :
    Modifications at position 2 or 4 (e.g., introducing chloro or methyl groups) enhance binding to ATP pockets in cancer-related kinases .

Comparative Reactivity Table

Reaction TypeKey Functional Groups InvolvedTypical ConditionsBiological Relevance
Nucleophilic substitutionC4 carbonyl, C8 hydrogenDMF/EtOH, TMA catalyst Synthesis of triazole-based inhibitors
CyclocondensationC2, C4, N5Refluxing ethanol or pyridine Fused-ring systems for drug design
Cross-coupling7-phenyl groupPd(PPh₃)₄, base Tailoring lipophilicity/bioactivity

Mechanistic Insights

  • Steric effects : The 7-phenyl group hinders reactions at positions 6 and 7, directing reactivity toward C2 and C4 .

  • Solvent dependence : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while nonpolar solvents stabilize cyclization .

Scientific Research Applications

Drug Discovery

7-Phenyl-8H-pteridin-4-one has shown potential in drug discovery, particularly as an inhibitor of various enzymes. Its ability to inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance, indicates possible applications in developing new antibiotics.

Enzyme Inhibition

Research indicates that this compound interacts with human cytochrome P450 enzymes, specifically CYP3A4. Inhibition of CYP3A4 can lead to increased plasma levels of co-administered drugs, raising concerns about drug-drug interactions and potential toxicity.

Table 1: Enzyme Interactions of this compound

EnzymeEffectImplications
Beta-lactamaseInhibitionPotential to combat antibiotic resistance
CYP3A4InhibitionRisk of increased drug toxicity

Cancer Research

The compound's effects on cell proliferation and viability suggest its application in cancer research. Studies indicate that it may modulate pathways involved in tumor growth, making it a candidate for further investigation in oncological therapies.

Immunomodulatory Properties

Emerging research is exploring the immunomodulatory effects of this compound. Its ability to influence immune responses could lead to applications in autoimmune diseases or therapies aimed at enhancing immune function.

Case Study 1: Antibiotic Resistance

In a study examining the efficacy of this compound against antibiotic-resistant strains of bacteria, the compound demonstrated significant inhibition of beta-lactamase activity. This finding supports its potential role in developing new strategies to tackle antibiotic resistance.

Case Study 2: Drug Interaction

A clinical case highlighted the interaction between this compound and CYP3A4 substrates. Patients receiving medications metabolized by CYP3A4 experienced elevated drug levels when co-administered with this compound, underscoring the need for careful monitoring in clinical settings.

Mechanism of Action

The mechanism of action of 7-phenyl-8H-pteridin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Molecular Properties of 7-Phenyl-8H-Pteridin-4-One and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* PSA (Ų)*
This compound† C₁₂H₉N₃O 211.22 Phenyl (C₆H₅) at position 7 ~2.1 (estimated) ~60 (estimated)
2-Amino-4-methyl-8-(1-methylethyl)-6-(1H-pyrazol-4-yl)pteridin-7(8H)-one C₁₃H₁₅N₇O 301.31 Pyrazolyl (C₃H₃N₂), isopropyl (C₃H₇) Not reported 71.53
7-Methylpyrimido[4,5-d]pyrimidin-4-ol C₇H₆N₄O 162.15 Methyl (CH₃) at position 7 0.0215 71.53
Patent compound (Entry 5, ) C₂₀H₁₇FN₄O₂ 376.38 3-Fluoro-4-methoxyphenyl, tetrahydropyridinyl Not reported ~90 (estimated)

*LogP: Partition coefficient; PSA: Polar surface area.
†Estimated properties based on structural analogs.

Key Observations:
  • Substituent Effects : The phenyl group in this compound introduces greater steric bulk and aromaticity compared to methyl (in ) or pyrazolyl/isopropyl groups (in ). This may enhance binding to hydrophobic targets but reduce solubility.
  • Electronic Properties: The electron-withdrawing nature of the phenyl group could lower the pKa of the pteridinone ring compared to methyl-substituted analogs .
  • Molecular Weight : this compound (211 g/mol) is lighter than the patent compound (376 g/mol, ), suggesting better bioavailability.

Q & A

Q. How can researchers balance open-data mandates with confidentiality requirements when publishing this compound datasets?

  • Framework : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) while redacting proprietary synthesis steps. Use repositories like Zenodo with embargo options .

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